tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate
Description
tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core modified with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a carbamoyl linkage to a pyrazole ring at the 3-position. The pyrazole moiety is further substituted with an oxan-4-ylmethyl group (tetrahydropyranylmethyl), introducing steric bulk and polarity. This structural motif is common in medicinal chemistry, particularly in kinase inhibitor design, where the Boc group enhances solubility and the carbamoyl-pyrazole linkage enables target binding .
Properties
IUPAC Name |
tert-butyl 3-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4/c1-20(2,3)28-19(26)23-8-4-5-16(13-23)18(25)22-17-11-21-24(14-17)12-15-6-9-27-10-7-15/h11,14-16H,4-10,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIPOEKTRMPFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: Starting with tert-butyl 4-hydroxypiperidine-1-carboxylate, the hydroxyl group is protected, and the piperidine ring is formed.
Introduction of the Pyrazole Moiety: The protected piperidine is then reacted with a pyrazole derivative, such as 1H-pyrazole-4-carboxylic acid, under suitable conditions to form the desired pyrazole-piperidine intermediate.
Attachment of the Oxane Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, where the oxane group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : The oxan-4-ylmethyl group in the target compound is structurally distinct from the methylpyrazole variants in Table 1. Analogs with bulkier substituents (e.g., 13ax) exhibit lower yields (41%), suggesting steric hindrance or reduced reactivity during coupling . The target’s oxan-4-ylmethyl group may similarly impact synthesis efficiency.
- NMR Trends: Pyrazole proton resonances in Table 1 range from δ 7.30–7.75 ppm, influenced by substituent electronic effects.
Physicochemical and Functional Comparisons
Table 2: Molecular Properties
Key Observations :
- Solubility: The Boc group in the target compound and 13au–13ax derivatives improves aqueous solubility compared to non-protected analogs (e.g., Enamine’s bicyclopentane derivative) .
Research Findings and Implications
- Synthetic Accessibility : The Boc-protected piperidine scaffold is widely used due to its ease of deprotection under acidic conditions (e.g., TFA, as in ) .
- Structure-Activity Relationships (SAR) : Positional isomerism in pyrazole substituents (e.g., 3- vs. 5-methyl in 13av vs. 13aw) significantly impacts yield and activity, highlighting the need for precise substituent optimization .
Biological Activity
Tert-butyl 3-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)piperidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a piperidine core and incorporates a pyrazole moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C₃₂H₃₆N₈O₃
- Molecular Weight : 580.7 g/mol
- IUPAC Name : 3-tert-butyl-N-[(1S)-6-{2-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]-1H-imidazo[4,5-b]pyridin-7-yl}-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,4-oxadiazole-5-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The incorporation of the pyrazole and oxan moieties suggests potential inhibition of various enzymes or receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures may act as inhibitors of protein kinases, which are crucial for cell cycle regulation and proliferation.
Anticancer Potential
Recent studies have highlighted the role of pyrazole derivatives in cancer therapy. For instance, compounds that share structural similarities with this compound have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways such as the MAPK/ERK pathway.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- Study on MPS1 Inhibition :
- In Vivo Efficacy :
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for predicting the behavior of this compound in biological systems:
| Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 3.26 hours |
| Clearance (Cl) | 12.44 mL/min/kg |
| Volume of distribution (Vd) | 1.99 L/kg |
| Bioavailability (F) | 78% |
These parameters suggest that the compound has favorable absorption and distribution characteristics, which are critical for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
